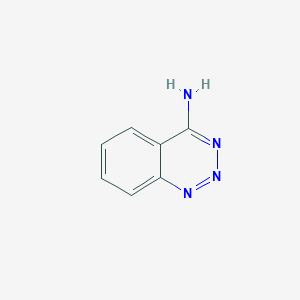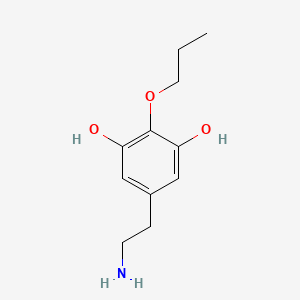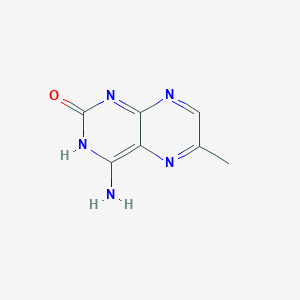
Heptadecyldimethylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecyldimethylammonium acetate is a quaternary ammonium compound with the molecular formula C21H45NO2. It is known for its surfactant properties, which make it useful in various industrial and research applications. The compound consists of a long heptadecyl chain attached to a dimethylammonium group, with an acetate counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptadecyldimethylammonium acetate can be synthesized through the quaternization of heptadecylamine with dimethyl sulfate, followed by neutralization with acetic acid. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where heptadecylamine and dimethyl sulfate are mixed in a controlled environment. The reaction mixture is then neutralized with acetic acid, and the product is purified through crystallization or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Heptadecyldimethylammonium acetate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in esterification reactions with carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reaction conditions typically include mild temperatures and neutral pH.
Esterification Reactions: These reactions involve carboxylic acids and are usually catalyzed by acids or bases. The reaction temperature is maintained around 60-80°C.
Major Products Formed:
Substitution Reactions: The major products include various substituted ammonium compounds.
Esterification Reactions: The major products are esters formed by the reaction of the acetate group with carboxylic acids.
Aplicaciones Científicas De Investigación
Heptadecyldimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies to improve cell membrane permeability.
Medicine: It is investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: this compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of heptadecyldimethylammonium acetate involves its interaction with cell membranes. The long hydrophobic heptadecyl chain inserts into the lipid bilayer, disrupting the membrane structure and increasing permeability. This disruption can lead to cell lysis in microbial cells, making the compound effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a shorter cetyl chain.
Dodecyltrimethylammonium Chloride (DTAC): Contains a dodecyl chain instead of a heptadecyl chain.
Tetradecyltrimethylammonium Bromide (TTAB): Features a tetradecyl chain.
Comparison: Heptadecyldimethylammonium acetate is unique due to its longer heptadecyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it more effective in disrupting lipid bilayers and improving solubility in hydrophobic environments.
Propiedades
Número CAS |
65059-85-0 |
|---|---|
Fórmula molecular |
C19H41N.C2H4O2 C21H45NO2 |
Peso molecular |
343.6 g/mol |
Nombre IUPAC |
heptadecyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C19H41N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)3;1-2(3)4/h4-19H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
XQTKRVLVKHEJDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC[NH+](C)C.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)

![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)

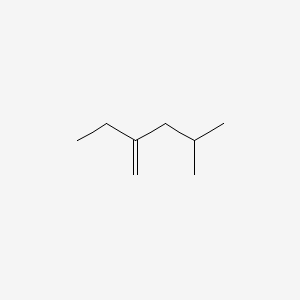
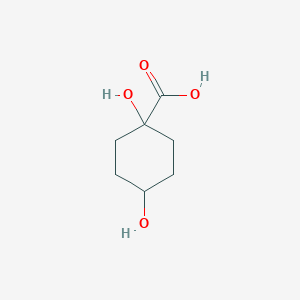

![1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate](/img/structure/B13799464.png)
![1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-](/img/structure/B13799465.png)
